2-Methyl-4-octanone

描述

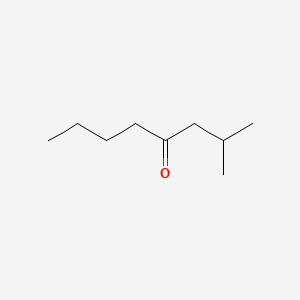

Structure

3D Structure

属性

IUPAC Name |

2-methyloctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSKJDZASFIJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074308 | |

| Record name | 2-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-38-8 | |

| Record name | 4-Octanone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-octanone, a branched-chain aliphatic ketone, is a molecule of significant interest in various scientific domains.[1][2] It is recognized for its role as a building block in proteomics research and as an intermediate in the synthesis of pharmaceuticals.[1][2] Furthermore, its identification as a pheromonal component in certain insect species highlights its relevance in chemical ecology. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with representative experimental protocols for its synthesis and analysis, tailored for a technical audience.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General Chemical Properties

| Property | Value |

| IUPAC Name | 2-methyloctan-4-one |

| Synonyms | n-Butyl isobutyl ketone, 4-Octanone, 2-methyl- |

| CAS Number | 7492-38-8 |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| SMILES | CCCCC(=O)CC(C)C |

| InChI Key | ICSKJDZASFIJQK-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity |

| Boiling Point | 180 °C |

| Melting Point | -18.52 °C (estimate) |

| Density | 0.819 - 0.8258 g/cm³ |

| Refractive Index (n_D^20) | 1.415 |

| Flash Point | 56 °C (133 °F) - closed cup |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607). |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak (M+) at m/z 142, corresponding to its molecular weight. The fragmentation pattern is characteristic of a ketone, with major fragments observed at m/z 85, 57, and 43, resulting from alpha-cleavage around the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. Other significant peaks include those in the 2800-3000 cm⁻¹ region, corresponding to C-H stretching vibrations of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the carbonyl group (alpha-protons) are deshielded and appear as a triplet around 2.4 ppm. The methyl protons of the isobutyl group appear as a doublet around 0.9 ppm, while the other alkyl protons resonate in the 0.8-1.6 ppm range.

-

¹³C NMR: The carbon NMR spectrum shows a characteristic peak for the carbonyl carbon at around 211 ppm. The other carbon atoms of the alkyl chains appear in the upfield region of the spectrum.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of a ketone from a nitrile and a Grignard reagent.

Materials:

-

Isobutylmagnesium bromide (prepared from isobutyl bromide and magnesium turnings in dry diethyl ether)

-

Dry diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

In the dropping funnel, place a solution of valeronitrile in dry diethyl ether.

-

In the reaction flask, place the prepared isobutylmagnesium bromide solution in diethyl ether.

-

Cool the Grignard solution in an ice bath and add the valeronitrile solution dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by slowly adding 1 M hydrochloric acid with cooling.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for ketone analysis (e.g., HP-5ms).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (split ratio 50:1).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Sample Preparation:

-

Dilute a small amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of neat this compound onto the center of the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., Bruker 400 MHz).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

Acquisition Parameters (¹³C NMR):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a small molecule like this compound.

Caption: A generalized workflow for the synthesis and structural characterization of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Applications

-

Proteomics: Used as a building block in the synthesis of specialized probes and reagents for studying protein structure and function.

-

Pharmaceutical Synthesis: Serves as a key intermediate in the development of new drug candidates.

-

Chemical Ecology: Utilized in studies of insect chemical communication, particularly as a component of aggregation pheromones.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, spectroscopic data, and representative experimental protocols for this compound. The structured presentation of data and methodologies aims to support researchers, scientists, and drug development professionals in their work with this versatile ketone. The provided workflow diagram offers a clear visual representation of the key steps involved in its synthesis and characterization.

References

A Technical Guide to 2-Methyl-4-octanone (CAS: 7492-38-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methyl-4-octanone (CAS: 7492-38-8), an aliphatic ketone with significant applications in proteomics research and as an intermediate in pharmaceutical synthesis. This guide details its chemical and physical properties, outlines common synthetic approaches with an exemplary experimental protocol, and explores its primary applications. Furthermore, it discusses the biological context of structurally related compounds and provides key analytical and safety information. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound, also known as n-Butyl isobutyl ketone, is an organic compound with the molecular formula C₉H₁₈O.[1][2][3] Structurally, it is an aliphatic ketone featuring a methyl group at the second carbon position and a carbonyl group at the fourth.[1] Its primary utility in scientific research stems from its role as a building block ketone.[2][4][5] It is frequently used in the synthesis of specialized biomolecules for proteomics research and serves as a versatile intermediate in the development of pharmaceutical compounds.[1][6][7][8] Its distinct sweet or fruity odor also suggests potential applications in the flavor and fragrance industry.[1][6]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[4][6] It exhibits good solubility in organic solvents but has limited solubility in water.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7492-38-8 | [2][7] |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| IUPAC Name | 2-methyloctan-4-one | [3][7] |

| Synonyms | n-Butyl isobutyl ketone, 4-Octanone, 2-methyl- | [2][6] |

| Appearance | Clear colorless to pale yellow liquid | [4][6] |

| Boiling Point | 180°C | [1] |

| Melting Point (estimated) | -18.52°C | [1] |

| Refractive Index | 1.415 | [1][9] |

| SMILES | CCCCC(=O)CC(C)C | [1][6][7] |

| InChI Key | ICSKJDZASFIJQK-UHFFFAOYSA-N | [7][9] |

Synthesis and Manufacturing

Several synthetic routes are available for the production of this compound. Common industrial and laboratory methods include:

-

Grignard Reaction : A prevalent method involving the reaction of an appropriate Grignard reagent (e.g., isobutylmagnesium bromide) with an ester or another ketone.[1]

-

Alkylation : Synthesis through the alkylation of ketones using suitable alkyl halides.[1]

-

Condensation Reactions : Involving the condensation of dialkyl ketones, which may be followed by a rearrangement step to yield the final product.[1]

Representative Experimental Protocol: Synthesis of a Structurally Similar Ketone

Step 1: Grignard Reaction to form 2-Methyl-4-octanol (B1594176)

-

A three-necked flask is fitted with a condenser, a pressure-equalized dropping funnel under a nitrogen atmosphere, and a magnetic stirrer.

-

The flask is charged with activated magnesium turnings and a few crystals of iodine.

-

A solution of 1-chloro-2-methylpropane (B167039) in dry ether is added dropwise from the funnel to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, a solution of pentanal in dry ether is added dropwise while maintaining a gentle reflux.

-

After the addition is complete, the reaction is stirred until completion and then quenched by the slow addition of 5% aqueous HCl.

-

The etheral layer is separated, washed with 5% aqueous NaOH, and dried over anhydrous Na₂SO₄.

-

The solvent is removed via rotary evaporation to yield the crude alcohol, 2-methyl-4-octanol.

Step 2: Oxidation to this compound

-

The crude 2-methyl-4-octanol is dissolved in acetic acid in a flask placed in a cold water bath.

-

An aqueous solution of sodium hypochlorite (B82951) (NaOCl) is added dropwise over 30 minutes, keeping the temperature between 15–25°C.[10]

-

After the addition, the mixture is stirred for an additional 1.5 hours at room temperature.

-

Water is added, and the product is extracted with dichloromethane.

-

The combined organic layers are washed, dried, and the solvent is evaporated to yield this compound. The product can be further purified by distillation.

References

- 1. Buy this compound | 7492-38-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H18O | CID 522566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7492-38-8 [chemicalbook.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. CAS 7492-38-8: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. This compound [stenutz.eu]

- 10. pure.rug.nl [pure.rug.nl]

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical protocols for 2-Methyl-4-octanone (CAS: 7492-38-8). The information is curated for professionals in scientific research and development.

Molecular Identity and Physical Properties

This compound is a branched-chain aliphatic ketone.[1] Its core structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the second position.[2] This structure leads to a chiral center at the C2 carbon.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methyloctan-4-one[3] |

| CAS Number | 7492-38-8[3][4] |

| Molecular Formula | C₉H₁₈O[3] |

| Canonical SMILES | CCCCC(=O)CC(C)C[5] |

| InChI | InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3[4] |

| InChIKey | ICSKJDZASFIJQK-UHFFFAOYSA-N[4] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 142.24 g/mol [3] |

| Appearance | Colorless clear liquid[1] |

| Boiling Point | 180 °C[2] |

| Refractive Index | ~1.4150[2] |

| Monoisotopic Mass | 142.135765193 Da[3] |

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of this compound, highlighting the atom numbering used for spectral assignments.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 142, corresponding to its molecular weight.[2] The fragmentation pattern is characteristic of branched aliphatic ketones, primarily involving alpha-cleavage adjacent to the carbonyl group.[2]

| Feature | m/z | Description |

| Molecular Ion | 142 | [C₉H₁₈O]⁺ |

| Major Fragments | 113, 85, 71, 57, 43 | Result from cleavage at C3-C4 and C4-C5 bonds |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Data is available from the NIST WebBook.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~1715 | C=O (Carbonyl) stretch |

| 2800-3000 | C-H (Aliphatic) stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H8 | ~0.90 | t |

| H1, H2-Me | ~0.92 | d |

| H7 | ~1.30 | sextet |

| H6 | ~1.55 | quintet |

| H2 | ~2.15 | m |

| H3, H5 | ~2.40 | m |

Predicted ¹³C NMR Spectral Data:

| Carbon Position | Predicted Chemical Shift (ppm) |

| C8 | ~13.9 |

| C1, C2-Me | ~22.5 |

| C7 | ~22.6 |

| C6 | ~26.0 |

| C2 | ~40.0 |

| C5 | ~45.0 |

| C3 | ~51.0 |

| C4 | ~211.0 |

Experimental Protocols

Proposed Synthesis via Grignard Reaction and Oxidation

Workflow Diagram:

Methodology:

-

Preparation of Grignard Reagent: Isobutylmagnesium bromide is prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Aldehyde: Pentanal, dissolved in anhydrous ether, is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and refluxed to ensure complete reaction.

-

Workup and Isolation of Alcohol: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude 2-methyl-4-octanol.

-

Oxidation: The crude alcohol is dissolved in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), and an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) is added. The mixture is stirred until the reaction is complete (monitored by TLC or GC).

-

Purification: The reaction mixture is filtered, and the solvent is removed. The resulting crude product is purified by column chromatography or distillation to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis and quantification of this compound due to its volatility.

Methodology:

-

Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL. An internal standard can be added for quantitative analysis.

-

GC-MS Instrument Conditions:

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, typically used in split mode (e.g., 20:1 split ratio) at 250 °C.

-

Oven Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, and hold for 5 min.

-

MS Interface: Transfer line temperature of 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, source temperature of 230 °C.

-

Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

-

Applications in Research and Development

This compound serves as a valuable chemical intermediate and building block in several scientific fields.

-

Proteomics Research: It is used as a building block ketone in the synthesis of specialized peptides and biomolecules.[2][6]

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of more complex pharmaceutical compounds.[1][2]

-

Flavor and Fragrance: Due to its chemical properties, it has potential applications in the flavor and fragrance industry.[2]

References

- 1. This compound | 7492-38-8 [chemicalbook.com]

- 2. Buy this compound | 7492-38-8 [smolecule.com]

- 3. This compound | C9H18O | CID 522566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Octanone, 2-methyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C9H18O) [pubchemlite.lcsb.uni.lu]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

Synthesis of 2-Methyl-4-octanone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of prominent synthetic pathways for 2-Methyl-4-octanone, a ketone of interest in proteomics research and as an intermediate in pharmaceutical synthesis.[1][2] Three distinct and effective synthesis routes are detailed: a Grignard reaction-based approach, the Wacker oxidation of a terminal alkene, and the direct oxidation of the corresponding secondary alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of these methods through quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in methodological selection and implementation.

Introduction

This compound (C9H18O, Molar Mass: 142.24 g/mol ) is an aliphatic ketone with a branched alkyl chain.[1] Its structure, featuring a carbonyl group at the 4-position and a methyl branch at the 2-position, makes it a valuable building block in various chemical syntheses.[1] Notably, it serves as a component in the synthesis of specific peptides for proteomics research and as an intermediate in the development of pharmaceutical compounds.[1] The selection of an appropriate synthetic route is critical and depends on factors such as starting material availability, desired yield, scalability, and stereochemical considerations. This guide explores three primary pathways for its synthesis.

Synthesis Pathways

Pathway 1: Grignard Reaction and Subsequent Oxidation

This two-step approach is a classic and versatile method for forming carbon-carbon bonds. It begins with the nucleophilic addition of an isobutyl Grignard reagent to pentanal, forming the secondary alcohol 2-methyl-4-octanol (B1594176). This intermediate is then oxidized to the target ketone, this compound. This method is advantageous for its high yield and the ready availability of the starting materials.

Pathway 2: Wacker Oxidation of 2-Methyl-1-octene (B165369)

The Wacker oxidation is a powerful method for the selective oxidation of terminal alkenes to methyl ketones using a palladium catalyst.[3][4][5] In this pathway, 2-methyl-1-octene is oxidized to this compound. This method is highly efficient and proceeds under relatively mild conditions. The regioselectivity is governed by Markovnikov's rule, leading to the formation of the ketone at the more substituted carbon of the former double bond.

Pathway 3: Direct Oxidation of 2-Methyl-4-octanol

This is the most straightforward synthesis, consisting of a single step. It is contingent on the commercial availability or prior synthesis of the precursor alcohol, 2-methyl-4-octanol. The oxidation of secondary alcohols to ketones is a fundamental and high-yielding transformation in organic chemistry. Various oxidizing agents can be employed, with common choices being chromium-based reagents or hypochlorite (B82951) solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three synthesis pathways, allowing for a direct comparison of their efficiencies.

| Parameter | Pathway 1: Grignard & Oxidation | Pathway 2: Wacker Oxidation | Pathway 3: Direct Oxidation |

| Starting Materials | 1-bromo-2-methylpropane, Mg, pentanal | 2-methyl-1-octene | 2-methyl-4-octanol |

| Key Reagents | Dry ether, H3O+, Na2Cr2O7/H2SO4 | PdCl2, CuCl2, O2, H2O/DMF | NaOCl, CH3COOH |

| Number of Steps | 2 | 1 | 1 |

| Overall Yield | ~70-80% | ~70-90% | ~85-95% |

| Reaction Time | Several hours | 2-24 hours | 1.5-3 hours |

| Key Advantages | High yield, readily available starting materials | High efficiency, mild conditions | Simple, high-yielding single step |

| Key Disadvantages | Two-step process, requires anhydrous conditions | Requires a palladium catalyst | Dependent on the availability of the starting alcohol |

Experimental Protocols

Protocol for Pathway 1: Grignard Reaction and Oxidation

This protocol is adapted from the synthesis of 2-methyl-4-heptanone (B1210533) and is directly applicable by substituting butanal with pentanal.[6]

Step 1: Synthesis of 2-Methyl-4-octanol via Grignard Reaction

-

Apparatus Setup: A three-necked flask is fitted with a dropping funnel, a condenser with a drying tube (e.g., CaCl2), and a nitrogen inlet. The glassware must be thoroughly dried.

-

Grignard Reagent Preparation:

-

To the flask, add magnesium turnings (1.2 eq).

-

A solution of 1-bromo-2-methylpropane (1.0 eq) in anhydrous diethyl ether is added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium to initiate the reaction, which may require gentle heating.

-

Once the reaction starts (indicated by bubbling and a grayish color), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

-

Reaction with Pentanal:

-

The Grignard solution is cooled in an ice bath.

-

A solution of pentanal (0.9 eq) in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition, the mixture is allowed to warm to room temperature and then refluxed for 20 minutes.

-

-

Workup:

-

The reaction is carefully quenched by the dropwise addition of water, followed by a saturated aqueous NH4Cl solution or dilute HCl.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure to yield crude 2-methyl-4-octanol. The product can be purified by distillation.

-

Expected Yield: ~83% for the analogous 2-methyl-4-heptanol (B13450) synthesis.[6]

-

Step 2: Oxidation of 2-Methyl-4-octanol

-

Reaction Setup: A flask is charged with a solution of 2-methyl-4-octanol (1.0 eq) in a suitable solvent like acetic acid or acetone.

-

Oxidation:

-

The flask is placed in a cold water bath.

-

An aqueous solution of the oxidizing agent (e.g., sodium dichromate in sulfuric acid or a commercial sodium hypochlorite solution) is added dropwise, maintaining the temperature between 15-25 °C.

-

After the addition, the mixture is stirred at room temperature for 1.5-2 hours.

-

-

Workup:

-

Water is added to the reaction mixture, which is then extracted with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

The combined organic layers are washed with aqueous NaOH solution and then with brine.

-

The organic layer is dried over anhydrous MgSO4, and the solvent is removed by rotary evaporation.

-

The resulting crude this compound can be purified by distillation.

-

Expected Yield: ~86% for the analogous 2-methyl-4-heptanone synthesis.[6]

-

Protocol for Pathway 2: Wacker Oxidation of 2-Methyl-1-octene

This is a general procedure for the Tsuji-Wacker oxidation.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stir bar and a balloon filled with oxygen.

-

Reaction Mixture:

-

The flask is charged with palladium(II) chloride (PdCl2, 0.1 eq) and copper(I) chloride (CuCl, 1.0 eq).

-

A solvent mixture of N,N-dimethylformamide (DMF) and water (typically 7:1) is added.

-

2-methyl-1-octene (1.0 eq) is added to the mixture.

-

-

Reaction Execution:

-

The flask is purged with oxygen, and the balloon is attached.

-

The mixture is stirred vigorously at room temperature. Reaction progress can be monitored by TLC or GC. The reaction time can vary from a few hours to overnight.

-

-

Workup:

-

The reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford this compound.

-

Expected Yield: Generally high for terminal alkenes, often in the range of 70-90%.

-

Protocol for Pathway 3: Direct Oxidation of 2-Methyl-4-octanol

This protocol uses a readily available and less toxic oxidizing agent.[6]

-

Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a thermometer, and a magnetic stir bar.

-

Reaction Mixture:

-

The flask is charged with a solution of 2-methyl-4-octanol (1.0 eq) in glacial acetic acid.

-

The flask is cooled in a cold water bath.

-

-

Oxidation:

-

A commercial aqueous sodium hypochlorite (NaOCl) solution (e.g., bleach, ~2.0 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained between 15-25 °C.

-

After the addition is complete, the cooling bath is removed, and the mixture is stirred for an additional 1.5 hours at room temperature.

-

-

Workup:

-

Water is added to the yellow solution, and the product is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous NaHCO3 solution, then with brine.

-

The organic phase is dried over anhydrous Na2SO4, and the solvent is removed by rotary evaporation.

-

The crude this compound can be purified by distillation.

-

Expected Yield: High, typically in the range of 85-95%.

-

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, each with its own set of advantages and considerations. The Grignard reaction followed by oxidation offers a robust and high-yielding route from simple starting materials. The Wacker oxidation provides an elegant and efficient single-step conversion from an alkene. For situations where the precursor alcohol is readily accessible, direct oxidation is the most straightforward and often highest-yielding method. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including cost, scale, and available resources. This guide provides the necessary technical details to assist in making an informed decision.

References

- 1. Buy this compound | 7492-38-8 [smolecule.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.rug.nl [pure.rug.nl]

An In-depth Technical Guide to 2-Methyl-4-octanone

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-octanone, a ketone with significant applications in proteomics research and as an intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines synthetic methodologies, and discusses its primary applications. Spectroscopic data for characterization are also presented. This guide is intended to be a valuable resource for professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name 2-methyloctan-4-one , is an organic compound classified as a ketone.[1][2][3][4] Its chemical structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the second position. It is a colorless, clear liquid under standard conditions.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methyloctan-4-one | [1][2][3] |

| Synonyms | This compound, 4-Octanone, 2-methyl-, n-Butyl isobutyl ketone | [1][2][4][6][7] |

| CAS Number | 7492-38-8 | [1][2][3][4][6][7] |

| Molecular Formula | C₉H₁₈O | [1][2][3][4][7][8] |

| Molecular Weight | 142.24 g/mol | [1][2][7][8] |

| Appearance | Colorless clear liquid | [5][6] |

| Boiling Point | 180°C | [8] |

| Refractive Index | 1.415 | [8] |

| SMILES | CCCCC(=O)CC(C)C | [2][3][6] |

| InChI Key | ICSKJDZASFIJQK-UHFFFAOYSA-N | [2][3][4] |

Synthesis and Reactions

The synthesis of this compound can be achieved through various organic reactions. Common methods include the Grignard reaction, alkylation, and condensation reactions.[8] A prevalent synthetic route involves the oxidation of the corresponding secondary alcohol, 2-methyl-4-octanol (B1594176), which can be prepared via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction and Oxidation

This protocol describes a two-step synthesis of this compound. The first step is the Grignard reaction between an appropriate Grignard reagent and an aldehyde to form the secondary alcohol, 2-methyl-4-octanol. The second step is the oxidation of this alcohol to the target ketone.

Step 1: Synthesis of 2-Methyl-4-octanol via Grignard Reaction

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

Isovaleraldehyde (B47997) (3-methylbutanal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.

-

Add a solution of 1-bromobutane in dry diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (butylmagnesium bromide).

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Add a solution of isovaleraldehyde in dry diethyl ether dropwise to the Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-methyl-4-octanol.

Step 2: Oxidation of 2-Methyl-4-octanol to this compound

Materials:

-

2-methyl-4-octanol (from Step 1)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Pyridinium (B92312) chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane.

Procedure:

-

Dissolve the crude 2-methyl-4-octanol in dichloromethane in a round-bottom flask.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.

Typical Reactions

As a ketone, this compound undergoes typical nucleophilic addition reactions at the carbonyl group.[8] It is generally resistant to oxidation under mild conditions.

Caption: Synthetic pathway for this compound via Grignard reaction and subsequent oxidation.

Applications

This compound serves as a versatile building block and intermediate in several scientific and industrial domains.

-

Proteomics Research: It is utilized as a building block ketone in the synthesis of specialized peptides.[2][5][6][7][8] These modified peptides can be employed to investigate protein functions and interactions. For instance, it can be used to create photocleavable linkers within peptides, allowing for controlled release of molecules upon light exposure.[8]

-

Pharmaceutical Intermediates: This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, contributing to drug development processes.[2][5][6][8]

-

Flavor and Fragrance Industry: Due to its characteristic sweet or fruity odor, this compound has potential applications as a flavoring agent and in fragrance formulations.[6][8]

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[8] The electron ionization (EI) mass spectrum exhibits characteristic fragmentation patterns typical for branched ketones, which are useful for its identification.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a strong absorption band characteristic of the carbonyl (C=O) stretch of a saturated ketone, typically around 1715 cm⁻¹.[8] Other significant absorptions include C-H stretching vibrations in the 2800-3000 cm⁻¹ range.[8] Gas-phase IR spectra are available in public databases such as the NIST WebBook.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The proton NMR spectrum shows distinct chemical shifts and splitting patterns that correspond to the different types of protons in the molecule.[8]

Caption: General experimental workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It should be stored in a cool, dry place away from oxidizing agents to maintain its stability.[2][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C9H18O | CID 522566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. A19952.14 [thermofisher.com]

- 4. 4-Octanone, 2-methyl- [webbook.nist.gov]

- 5. This compound | 7492-38-8 [chemicalbook.com]

- 6. CAS 7492-38-8: this compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. Buy this compound | 7492-38-8 [smolecule.com]

- 9. 4-Octanone, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Spectral Data of 2-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2-Methyl-4-octanone (CAS No. 7492-38-8), a ketone utilized in proteomics research and as a pharmaceutical intermediate.[1][2][3][4] This document presents an analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data, along with generalized experimental protocols.

Chemical Structure and Properties

-

Structure:

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a molecular ion peak and distinct fragmentation patterns consistent with an aliphatic ketone.

Table 1: Mass Spectrometry Data for this compound [1][7]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 142 | 5 | [M]⁺ (Molecular Ion) |

| 113 | 10 | [M - C₂H₅]⁺ |

| 99 | 15 | [M - C₃H₇]⁺ |

| 85 | 100 | [CH₃CH₂CH₂CH₂CO]⁺ (Acylium ion, Base Peak) |

| 57 | 80 | [CH₃CH(CH₃)CH₂]⁺ or [CH₃CH₂CO]⁺ |

| 43 | 60 | [CH₃CH(CH₃)]⁺ |

| 41 | 55 | [C₃H₅]⁺ (Allyl cation) |

| 29 | 45 | [CH₃CH₂]⁺ |

Note: Relative intensities are approximate and can vary between different instruments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for obtaining an electron ionization mass spectrum of a liquid ketone like this compound is as follows:

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via a heated direct insertion probe or through gas chromatography (GC) for separation from any impurities.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure. For ketones, a primary fragmentation pathway is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Infrared (IR) Spectroscopy Data for this compound [1][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960-2870 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1715 | C=O Stretch | Saturated Ketone |

| 1465 | C-H Bend | Methylene (CH₂) |

| 1370 | C-H Bend | Methyl (CH₃) |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following outlines a typical procedure for acquiring an FTIR spectrum of a liquid sample:

-

Sample Preparation: For a neat liquid like this compound, a thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty spectrometer (or the clean ATR crystal) is recorded to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light after it has passed through the sample.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While publicly available experimental ¹H and ¹³C NMR data for this compound is limited, the expected chemical shifts can be predicted based on its structure and general principles of NMR spectroscopy.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-1 | 0.9 (t) | Triplet | 3H |

| H-8, H-9 | 0.9 (d) | Doublet | 6H |

| H-2 | 1.3 (sextet) | Sextet | 2H |

| H-7 | 1.8 (m) | Multiplet | 1H |

| H-3 | 2.1 (d) | Doublet | 2H |

| H-5 | 2.4 (t) | Triplet | 2H |

| H-6 | 1.6 (m) | Multiplet | 2H |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~14 |

| C-8, C-9 | ~22 |

| C-7 | ~25 |

| C-2 | ~26 |

| C-6 | ~40 |

| C-3 | ~52 |

| C-5 | ~43 |

| C-4 (C=O) | >200 |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a liquid organic compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer's probe. The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) signal is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. For ¹H NMR, the peak integrals are also calculated.

Data Interpretation and Visualization

The relationship between the different spectral data and the chemical structure of this compound can be visualized.

Caption: Workflow of Spectroscopic Analysis for this compound.

This diagram illustrates how the chemical structure of this compound is analyzed using different spectroscopic techniques, leading to specific spectral data that, in turn, provides detailed structural information.

Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.

This diagram shows the primary alpha-cleavage fragmentation pathways of the this compound molecular ion, leading to the formation of the most abundant fragment ions observed in the mass spectrum.

References

- 1. Buy this compound | 7492-38-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound | 7492-38-8 [chemicalbook.com]

- 5. This compound | C9H18O | CID 522566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Octanone, 2-methyl- [webbook.nist.gov]

- 8. 4-Octanone, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of 2-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of 2-Methyl-4-octanone, a ketone utilized as a building block in proteomics research and as an intermediate in pharmaceutical synthesis. The information is presented to support laboratory research and development activities, with a focus on precise data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound, with the molecular formula C₉H₁₈O, is a branched-chain ketone.[1] Its structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the second position. This structure influences its physical properties and solubility characteristics.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Units | Notes |

| Molecular Formula | C₉H₁₈O | - | - |

| Molecular Weight | 142.24 | g/mol | [2][3][4][5][6] |

| CAS Number | 7492-38-8 | - | [1][2][3][5] |

| IUPAC Name | 2-methyloctan-4-one | - | [3][4][6] |

| Appearance | Colorless to pale yellow liquid | - | [1][3] |

| Odor | Sweet, fruity | - | [1] |

| Boiling Point | 180 | °C | at standard atmospheric pressure[2][6] |

| Melting Point | -18.52 | °C | Estimated[2] |

| Density | 0.8258 | g/cm³ | Estimated[2] |

| Refractive Index | 1.415 | - | at 20°C[2][6] |

| Water Solubility | 457.7 - 658.42 | mg/L | at 25°C, limited solubility[1][2] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.64 | - | Estimated, indicates moderate lipophilicity[2] |

| Vapor Pressure | Data not readily available | - | - |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method (based on ASTM D1078) [5][7][8][9]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Sample Preparation: A measured volume of this compound (typically 100 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Data Collection: The temperature is recorded when the first drop of distillate falls from the condenser into the receiving flask. This is the initial boiling point. Heating is continued, and the temperature is monitored. For a pure compound, the temperature should remain constant throughout the distillation.

-

Purity Assessment: A narrow boiling point range is indicative of a pure substance.

Determination of Melting Point

While this compound is a liquid at room temperature, its melting point provides information about its purity at lower temperatures.

Methodology: Capillary Method [10][11][12][13]

-

Sample Preparation: A small amount of solidified this compound (frozen using a cooling bath) is finely powdered. The powdered solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (0.5-1 °C) suggests a pure compound.

Determination of Density

Density is the mass per unit volume of a substance and is a useful characteristic for identification and quality control.

Methodology: Digital Density Meter (based on ASTM D4052) [14][15][16][17]

-

Apparatus: A digital density meter, which operates based on the oscillating U-tube principle.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

Sample Introduction: A small volume of this compound is injected into the measuring cell of the density meter. Care is taken to avoid the presence of air bubbles.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample and calculates the density. The measurement is temperature-controlled, typically at 20°C or 25°C.

-

Result: The density is displayed directly by the instrument.

Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a fundamental physical property that is sensitive to the composition and purity of a substance.

Methodology: Abbe Refractometer [18][19][20][21][22]

-

Apparatus: An Abbe refractometer, which consists of a light source, a prism, and a telescope.

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made must be recorded, as the refractive index is temperature-dependent.

Determination of Water Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For organic compounds, solubility in water is a key parameter.

Methodology: Flask Method (based on OECD Guideline 105) [23][24][25][26][27]

-

Principle: A predetermined amount of this compound is mixed with a known volume of water in a flask. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

Equilibration: The flask is typically shaken or stirred in a constant temperature water bath. The time required to reach equilibrium can vary and may need to be determined experimentally.

-

Phase Separation: After equilibration, the mixture is allowed to stand to separate the aqueous phase from any undissolved this compound. Centrifugation may be used to aid separation.

-

Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The water solubility is expressed as the concentration of the substance in the saturated aqueous solution, typically in mg/L.

Logical Workflow for Compound Identification

The following diagram illustrates a general workflow for the identification and characterization of an unknown liquid organic compound using the physical properties discussed.

References

- 1. chymist.com [chymist.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 8. store.astm.org [store.astm.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. byjus.com [byjus.com]

- 14. data.ntsb.gov [data.ntsb.gov]

- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 16. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 17. knowledge.reagecon.com [knowledge.reagecon.com]

- 18. mt.com [mt.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. davjalandhar.com [davjalandhar.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. rudolphresearch.com [rudolphresearch.com]

- 23. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 24. filab.fr [filab.fr]

- 25. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 26. tegewa.de [tegewa.de]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to 2-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-octanone, a versatile ketone with applications in proteomics research and as an intermediate in pharmaceutical synthesis. This document details its chemical identity, physical and chemical properties, and provides insights into its synthesis and applications, adhering to the highest standards of scientific accuracy and data presentation.

Chemical Identity and Synonyms

This compound is a branched-chain aliphatic ketone. Its systematic and common identifiers are crucial for accurate sourcing and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | 2-methyloctan-4-one[1] |

| CAS Number | 7492-38-8[1] |

| Synonyms | n-Butyl isobutyl ketone[2], 4-Octanone, 2-methyl-[1], 2-Methyloctan-4-one, Isobutyl n-butyl ketone |

| Molecular Formula | C₉H₁₈O[2] |

| Molecular Weight | 142.24 g/mol [2] |

| InChI Key | ICSKJDZASFIJQK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCC(=O)CC(C)C[1] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference/Notes |

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity | ≥98% to ≥98.5% | [2][3] |

| Boiling Point | 180 °C | [4] |

| Refractive Index (@ 20°C) | 1.4145 - 1.4175 | [3][4] |

| Solubility | Soluble in organic solvents, limited solubility in water | |

| Storage Conditions | Store in a cool, dry, well-ventilated place away from oxidizing agents. | [4] |

| IR Spectroscopy | Data available from NIST WebBook | [5] |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 142. Characteristic fragmentation patterns for branched ketones. Data available from NIST WebBook. | [4][6] |

| ¹H and ¹³C NMR | Specific data for this compound is not readily available in public databases. Data for the analogous compound, 2-Methyl-4-heptanone, can be used as a reference for spectral interpretation. | NMR data for 2-Methyl-4-heptanone is available.[1][7] |

Synthesis Protocols

While a specific, detailed protocol for the industrial synthesis of this compound is not widely published, general synthetic routes for aliphatic ketones are well-established. Furthermore, a detailed synthesis for a closely related precursor, (S)-(+)-2-Methyl-4-octanol, provides a viable route to the target molecule through oxidation.

General Synthesis Routes

Common methods for the synthesis of this compound include:

-

Grignard Reaction: Reaction of a butylmagnesium halide with isovaleronitrile (B1219994) or a derivative of isovaleric acid.

-

Alkylation: Alkylation of a suitable enolate with a butyl halide.

-

Oxidation of a Secondary Alcohol: Oxidation of 2-methyl-4-octanol (B1594176).

Example Experimental Protocol: Synthesis of (S)-(+)-2-Methyl-4-octanol

The synthesis of the chiral alcohol precursor provides a clear pathway to obtaining enantiomerically pure this compound. The following is a summary of a published method for the synthesis of (S)-(+)-2-Methyl-4-octanol.[8]

Objective: To synthesize (S)-(+)-2-Methyl-4-octanol, a precursor to (S)-(+)-2-Methyl-4-octanone.

Starting Material: (R)-glyceraldehyde acetonide, derived from D-mannitol.[8]

Methodology:

-

The synthesis starts from the readily available D-mannitol to produce the key intermediate, (R)-glyceraldehyde acetonide.[8]

-

A series of steps, likely involving Wittig-type reactions and reductions, are employed to extend the carbon chain and introduce the desired stereochemistry.

-

The final step involves the reduction of a carbonyl group to yield the target alcohol, (S)-2-Methyl-4-octanol.[8]

-

Purification is typically achieved through column chromatography.

-

The enantiomeric excess of the final product was determined to be greater than 99.5% via GC analysis of the acetyl derivative on a chiral stationary phase column.[8]

Oxidation to this compound: The resulting 2-methyl-4-octanol can be oxidized to this compound using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Applications in Proteomics and Drug Development

This compound is described as a "building block ketone for proteomics research".[2] Its primary application in this field is in Solid-Phase Peptide Synthesis (SPPS) , particularly for the creation of modified peptides or the introduction of photocleavable linkers.[3]

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of peptide and protein chemistry, enabling the stepwise synthesis of peptides on a solid support. Ketone-containing building blocks like this compound can be incorporated into peptide chains to introduce specific functionalities.

One key application is in the synthesis of photocleavable linkers .[3] These linkers connect the synthesized peptide to the solid resin and can be cleaved by light, allowing for the release of the peptide under mild conditions. This is particularly advantageous for sensitive peptides and for applications in combinatorial chemistry and drug discovery where high-throughput cleavage is required.

Representative Experimental Workflow: SPPS with a Photocleavable Linker

While a specific protocol detailing the use of this compound was not found in publicly available literature, the following represents a generalized workflow for the incorporation of a ketone-containing building block into a peptide via SPPS.

Objective: To synthesize a peptide with a C-terminal modification using a ketone-containing building block.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase resin (e.g., Wang resin, Rink amide resin)

-

This compound (or a functionalized derivative)

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection reagent (e.g., piperidine (B6355638) in DMF)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA-based)

Methodology:

-

Resin Preparation: The chosen solid support is swelled in a suitable solvent like DMF.

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Peptide Chain Elongation: Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.

-

Incorporation of this compound Derivative: A functionalized derivative of this compound (e.g., an amino or carboxylic acid derivative) is coupled to the N-terminus of the peptide chain using standard coupling reagents.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

-

Purification and Analysis: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

Visualizations

Chemical Structure and Properties Overview

Caption: Overview of this compound's key identifiers and properties.

Generalized Workflow for Solid-Phase Peptide Synthesis

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. Buy this compound | 7492-38-8 [smolecule.com]

- 4. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solved ^1H NMR spectrum of the ketone (2-methyl-4-heptanone) | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of 2-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 2-Methyl-4-octanone (CAS No. 7492-38-8). The information is intended to support risk assessment and ensure safe laboratory and manufacturing practices. Due to a lack of specific toxicological data for this compound, this guide incorporates data from structurally similar ketones as surrogates, with appropriate caveats.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinctive sweet or fruity odor.[1] It is an organic compound classified as a ketone. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [2][3][4] |

| Molecular Weight | 142.24 g/mol | [2] |

| CAS Number | 7492-38-8 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet or fruity | [1] |

| Boiling Point | 180 °C | |

| Melting Point | -18.52 °C (estimated) | |

| Refractive Index | 1.415 @ 20°C | |

| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |

Toxicological Data

Acute Toxicity: While specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available, ketones as a class are generally considered to have moderate acute toxicity.[1] For the surrogate compound 2-octanone (B155638), the oral LD50 in rats is reported to be >5000 mg/kg, and the dermal LD50 is >2000 mg/kg.[6][7]

Irritation and Sensitization:

-

Skin Irritation: Prolonged or repeated contact with ketones may cause defatting of the skin, leading to dryness, cracking, and dermatitis.[8] Specific skin irritation studies on this compound are not available. However, for the similar compound 2-octanone, it is suggested that it may cause skin irritation upon prolonged or repeated exposure.[8]

-

Eye Irritation: Ketones are generally considered to be eye irritants.[9] Direct contact can cause redness, pain, and blurred vision.

-

Skin Sensitization: There is no available data to suggest that this compound is a skin sensitizer. A human maximization test with 2-octanone at 4% showed no sensitization reactions.[5]

Genotoxicity: Based on a weight-of-evidence approach using data from its close structural analog, 2-heptanone, 2-octanone is not considered to be genotoxic.[5] Standard genotoxicity tests, including the Ames test and in vitro chromosomal aberration assays, have shown negative results for 2-heptanone.[5]

Carcinogenicity: There is no data available on the carcinogenic potential of this compound.

| Endpoint | Result for Analogous Ketones (e.g., 2-octanone, 2-heptanone) | Classification |

| Acute Oral Toxicity (rat) | LD50 > 5000 mg/kg (2-octanone) | Not Classified |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg (2-octanone) | Harmful in contact with skin (GHS Category 4 for some ketones) |

| Skin Irritation | May cause irritation upon prolonged contact | Category 2 or 3 |

| Eye Irritation | Causes serious eye irritation | Category 2A or 2B |

| Skin Sensitization | Not expected to be a sensitizer | Not Classified |

| Genotoxicity | Negative in Ames and chromosomal aberration tests (read-across) | Not Classified |

Experimental Protocols

The following are descriptions of standard experimental protocols, based on OECD guidelines, that would be used to assess the toxicity of a chemical like this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The endpoint is the observation of mortality or clear signs of toxicity.

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

A group of three animals is dosed by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the test may be stopped, or another group of three animals is dosed at a higher or lower fixed dose level.

-

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Acute Oral Toxicity (OECD 423) Workflow

Acute Dermal Toxicity - OECD 402

This test assesses the potential for a substance to cause toxicity when applied to the skin.

-

Principle: The test substance is applied to a shaved area of the skin of a group of animals.

-

Animals: Typically, adult rats or rabbits are used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

After 24 hours, the dressing is removed, and the skin is cleaned.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

-

Data Analysis: The LD50 is calculated, and the substance is classified according to GHS criteria.

Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to a small area of skin under a semi-occlusive dressing.

-

Animals: Albino rabbits are typically used.

-

Procedure:

-

A small patch of fur is clipped on the back of the animal.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin.

-

The treated area is covered with a gauze patch and tape for 4 hours.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.

Acute Eye Irritation/Corrosion - OECD 405

This test determines the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to one eye of an animal.

-

Animals: Albino rabbits are typically used.

-

Procedure:

-

0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

-

Data Analysis: The severity of the eye lesions is scored, and the substance is classified based on the severity and reversibility of the effects.

Signaling Pathways and Mechanism of Toxicity

Specific signaling pathways for the toxicity of this compound have not been elucidated. However, the general metabolism of ketones provides a framework for understanding their potential biological effects.

Ketones are metabolized in the liver. In cases of high exposure, the metabolic pathways can become saturated, leading to an accumulation of the ketone and its metabolites in the blood (ketosis). This can disrupt the body's acid-base balance, potentially leading to ketoacidosis, although this is more commonly associated with physiological conditions like uncontrolled diabetes or starvation rather than acute chemical exposure.

General Ketone Biotransformation and Potential Toxicity

Occupational Safety and Handling

Exposure Limits: Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. For other ketones, such as Methyl Ethyl Ketone (MEK), the ACGIH TLV-TWA is 200 ppm.[10] Given the lack of specific data, a conservative approach to minimize exposure is recommended.

Engineering Controls:

-

Work with this compound in a well-ventilated area.

-

Use a chemical fume hood for procedures that may generate vapors or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling and Storage:

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents.

-

Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-